Adamplatin-IV - 250611-20-2

Adamplatin-IV

Catalog Number: EVT-10959012
CAS Number: 250611-20-2
Molecular Formula: C14H26Cl2N2O4Pt
Molecular Weight: 552.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Adamplatin-IV is synthesized through a multi-step process that begins with the preparation of trans-adamplatin(II) as an intermediate. The synthesis involves the following steps:

  1. Preparation of trans-adamplatin(II): This is achieved by dissolving potassium tetrachloroplatinate in water and reacting it with potassium iodide.
  2. Formation of trans,trans,trans-[Platinum(IV) complex: This complex is generated by stirring trans-adamplatin(II) with acetic anhydride at room temperature for an extended period.
  3. Purification: The resulting yellow solid is filtered and washed with solvents such as diethyl ether and n-pentane to yield Adamplatin-IV in a satisfactory yield (approximately 70%) .

Technical details include the use of techniques like nuclear magnetic resonance spectroscopy for structural confirmation and elemental analysis to verify the composition.

Molecular Structure Analysis

The molecular structure of Adamplatin-IV can be described as having a central platinum atom coordinated to two chloride ions, two acetate groups, ammonia, and one 1-adamantylamine ligand. The arrangement is crucial for its biological activity.

Structural Data:

  • Chemical Formula: C14H26Cl2N2O4Pt
  • Molecular Weight: Approximately 574.8 g/mol
  • Nuclear Magnetic Resonance Spectroscopy: Characteristic peaks observed in proton NMR confirm the presence of various functional groups within the compound .
Chemical Reactions Analysis

Adamplatin-IV undergoes several chemical reactions that are pivotal for its therapeutic action:

  1. Deactivation by Sulfur-Containing Compounds: Unlike other platinum compounds such as cisplatin, Adamplatin-IV shows reduced susceptibility to deactivation by glutathione and metallothioneins, which are common mechanisms of resistance in tumor cells.
  2. DNA Interaction: The compound forms covalent bonds with DNA, leading to cross-linking that inhibits DNA replication and transcription, thereby inducing apoptosis in cancer cells .

Technical details regarding these reactions include spectroscopic methods to monitor binding affinities and reaction kinetics.

Mechanism of Action

The mechanism by which Adamplatin-IV exerts its antitumor effects involves several key processes:

  1. Cellular Uptake: Enhanced accumulation of the drug within cancer cells compared to conventional platinum drugs.
  2. DNA Modification: Formation of DNA adducts that interfere with DNA polymerization and repair mechanisms.
  3. Inhibition of DNA Repair: The drug's unique interactions lead to decreased efficacy of cellular repair pathways, contributing to its cytotoxic effects .

Data from studies indicate that these mechanisms result in significant differences in cellular responses compared to cisplatin, highlighting Adamplatin-IV's potential as a more effective therapeutic agent.

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Yellow crystalline solid
  • Solubility: Soluble in organic solvents like dichloromethane; limited solubility in water.

Chemical Properties:

  • Stability: The compound demonstrates stability under physiological conditions but may undergo hydrolysis over time.
  • Reactivity: Reacts readily with nucleophiles such as DNA bases due to its electrophilic nature.

Relevant analyses have been conducted using high-performance liquid chromatography and mass spectrometry to assess purity and stability under various conditions .

Applications

Adamplatin-IV shows promise in various scientific applications, particularly in oncology:

  • Antitumor Therapy: Its unique properties may allow for more effective treatment regimens against resistant tumors.
  • Biochemical Research: Studies on its interaction with DNA contribute to understanding DNA damage response mechanisms.
  • Drug Development: As a lead compound, Adamplatin-IV serves as a basis for developing new platinum-based drugs with improved therapeutic profiles .

The ongoing research into Adamplatin-IV continues to reveal insights into its potential applications in cancer treatment and beyond.

Introduction: Adamplatin-IV in the Evolving Landscape of Platinum-Based Antineoplastic Agents

Historical Context and Development Rationale for Adamplatin-IV

The discovery of cisplatin’s anticancer properties in 1965 by Barnett Rosenberg initiated the platinum drug era, revolutionizing treatment for germ-cell, ovarian, and other malignancies [1] [6]. Subsequent analogues like carboplatin (reduced nephrotoxicity) and oxaliplatin (activity in colorectal cancer) addressed specific limitations but did not fully overcome resistance mechanisms or broaden applicability across resistant tumor types [1] [6] [9]. Platinum(IV) complexes emerged as prodrug candidates due to their kinetic inertness, reduced off-target reactivity, and structural versatility for axial ligand functionalization [7].

Adamplatin-IV was synthesized explicitly to exploit enhanced lipophilicity and novel uptake mechanisms. Its design incorporates 1-adamantylamine – a bulky, hydrophobic alicyclic amine – replacing one ammine ligand in the platinum coordination sphere. This modification aimed to:

  • Increase cellular accumulation: Overcoming reduced uptake, a key resistance mechanism for cisplatin [2] [5].
  • Alter intracellular processing: Evading detoxification by glutathione (GSH) and metallothioneins (MTs), major cisplatin resistance pathways [5] [7].
  • Modulate DNA adduct formation/processing: Generating structurally or functionally distinct DNA lesions less amenable to repair [5].

Table 1: Key Design Objectives of Adamplatin-IV vs. Classical Pt(II) Drugs

Design ObjectiveCisplatin/CarboplatinAdamplatin-IV Strategy
Cellular UptakePrimarily passive diffusion/CTR1Enhanced passive diffusion via lipophilicity
Detoxification ResistanceHighly susceptible to GSH/MT bindingReduced susceptibility to GSH/MT inactivation
DNA Adduct ProfilePrimarily 1,2-GpG intrastrand crosslinksSimilar initial adducts, altered repair/tolerance
Activation RequirementAquation in low Cl⁻ environmentIntracellular reduction to active Pt(II) species

Structural and Mechanistic Differentiation from Classical Platinum Compounds

Adamplatin-IV belongs to the octahedral platinum(IV) prodrug class, contrasting sharply with the square-planar geometry of active platinum(II) drugs like cisplatin. Its structure features:

  • Equatorial Plane: cis-dichloro, cis-diammine configuration mirroring cisplatin.
  • Axial Ligands: Two acetato groups (CH₃COO⁻).
  • Basal Amine Ligand: 1-adamantylamine replacing one ammine ligand (trans to one acetato).

This structure confers critical mechanistic differences:

  • Enhanced Cellular Uptake: Adamplatin-IV demonstrates significantly higher accumulation in tumor cells compared to cisplatin, including in cisplatin-resistant (A2780cisR) cell lines. This is directly attributed to the lipophilicity imparted by the adamantyl moiety, facilitating passive membrane permeation independent of the copper transporter CTR1 often downregulated in resistance [2] [5] [7]. Studies using A2780 ovarian carcinoma cells (sensitive and resistant) confirmed substantially higher intracellular platinum levels after Adamplatin-IV exposure versus cisplatin [2] [5].

  • Altered Intracellular Reduction and Activation: Reduction of platinum(IV) to platinum(II) is essential for DNA binding. The adamantylamine ligand and the overall complex stability influence the reduction kinetics and potential. Critically, reduced Adamplatin-IV yields the active species cis-[PtCl₂(NH₃)(1-adamantylamine)] (Adamplatin(II)), structurally distinct from cisplatin due to the adamantylamine [5] [7].

  • DNA Binding and Adduct Formation: The active Adamplatin(II) species forms DNA adducts primarily at guanine N7 positions, similar to cisplatin, generating 1,2-intrastrand d(GpG) and d(ApG) crosslinks. However, key differences exist:

  • DNA Polymerase Inhibition: Adducts formed by Adamplatin(II) cause stronger inhibition of DNA polymerization in vitro compared to cisplatin adducts, suggesting a greater block to replication [5].
  • DNA-Protein Crosslinks (DPCs): Treatment with Adamplatin-IV results in significantly higher levels of DPCs than cisplatin. DPCs are complex, persistent lesions that are poorly repaired and highly cytotoxic, potentially contributing to its efficacy, particularly in resistant cells [5].
  • DNA Repair and Processing: Platinum-DNA adducts from Adamplatin(II) exhibit reduced recognition and repair by Nucleotide Excision Repair (NER) machinery compared to cisplatin adducts. Furthermore, interactions with High Mobility Group (HMG) domain proteins, which shield cisplatin adducts from repair, might differ due to the steric bulk of the adamantylamine, although this requires further study [5].

Table 2: Comparative DNA Interaction Profile: Adamplatin-IV (Reduced) vs. Cisplatin

Interaction AspectCisplatinAdamplatin (Active Pt(II) Species)
Primary Adduct Types~65% 1,2-GpG; ~25% 1,2-ApGSimilar 1,2-GpG and 1,2-ApG predominance
Inhibition of DNA SynthesisModerateStrong
DNA-Protein CrosslinksLow to ModerateHigh
NER Recognition/RepairEfficient (major resistance mechanism)Less Efficient
HMG Domain Protein BindingHigh affinity (shields adducts)Potentially Altered (steric hindrance)
  • Evasion of Cytoplasmic Detoxification: A pivotal advantage of Adamplatin-IV is its reduced susceptibility to inactivation by sulfur-containing nucleophiles. Glutathione (GSH) and metallothioneins (MTs) readily bind cisplatin and its Pt(II) analogues, sequestering them before they reach DNA, a major resistance pathway. The adamantylamine ligand and/or the Pt(IV) prodrug structure significantly decrease the rate and extent of this deactivation. Studies show Adamplatin-IV and its reduction products form weaker adducts with GSH and MTs compared to cisplatin, allowing more active drug to reach its nuclear target [5] [7].

Identification of Knowledge Gaps in Adamplatin-IV Research

Despite promising preclinical data, significant knowledge gaps hinder the full understanding and potential translation of Adamplatin-IV:

  • Detailed Reduction Mechanism: While intracellular reduction to the active Pt(II) species is established, the specific enzymes or biomolecules (e.g., ascorbate, glutathione, cytochrome C, NADPH-dependent reductases) responsible for Adamplatin-IV reduction remain poorly characterized. Understanding this is crucial for predicting activity in tumors with specific redox environments [7].
  • Impact of Adamantylamine on Adduct Conformation: The three-dimensional structure of DNA adducts formed by the active Adamplatin(II) species (cis-[PtCl₂(NH₃)(1-adamantylamine)]) is unknown. High-resolution structural studies (e.g., crystallography, NMR) are needed to determine how the bulky adamantyl group influences local DNA distortion compared to cisplatin adducts. This directly affects how repair proteins and polymerases interact with the lesion [5] [7].
  • Comprehensive Resistance Profile: The efficacy against cisplatin-resistant models is established, but the potential for unique or overlapping resistance mechanisms specific to Adamplatin-IV requires systematic investigation. This includes potential roles of altered reduction kinetics, efflux pumps (e.g., ATP7A/B, MRPs), tolerance mechanisms (e.g., translesion synthesis polymerases), and apoptosis evasion pathways [5] [7].
  • In Vivo Pharmacokinetics and Biodistribution: Preclinical data primarily exists at the cellular level. Detailed in vivo studies are lacking regarding:
  • Plasma stability and half-life of the Pt(IV) prodrug.
  • Tissue distribution and tumor penetration.
  • Metabolism and excretion pathways.
  • Comparative biodistribution versus cisplatin/carboplatin [7].
  • Metabolic Stability and Interactions: The potential metabolic fate of the adamantylamine ligand upon complex reduction and dissociation is unknown. Understanding if and how this ligand is metabolized, and potential drug-drug interactions arising from this, is essential for safety assessment [7].
  • Efficacy in Solid Tumor Models Beyond Ovarian: Most mechanistic and uptake data comes from ovarian carcinoma models (A2780). Robust evaluation in a broader panel of tumor types, especially those inherently resistant to cisplatin (e.g., colorectal, certain lung cancers) or representing unmet medical needs, is critical [2] [5].
  • Synergy with Targeted Therapies/Immunotherapy: The potential for combination regimens leveraging Adamplatin-IV’s unique mechanism (e.g., high DPC formation, evasion of thiol detoxification) with molecularly targeted agents or immunotherapies represents an unexplored but potentially fruitful area [7].

Adamplatin-IV exemplifies the rational design approach in modern platinum drug development. Its structural innovations – the Pt(IV) prodrug core and the adamantylamine ligand – confer distinct pharmacological advantages over classical agents, particularly enhanced uptake and evasion of key resistance mechanisms. While significant knowledge gaps, especially concerning in vivo behavior, detailed adduct structure, and resistance spectrum, remain to be addressed, Adamplatin-IV provides a compelling template for developing next-generation platinum chemotherapeutics capable of overcoming the limitations that have constrained the clinical utility of cisplatin and its direct analogues.

Properties

CAS Number

250611-20-2

Product Name

Adamplatin-IV

IUPAC Name

adamantan-1-amine;azane;platinum(4+);diacetate;dichloride

Molecular Formula

C14H26Cl2N2O4Pt

Molecular Weight

552.4 g/mol

InChI

InChI=1S/C10H17N.2C2H4O2.2ClH.H3N.Pt/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;2*1-2(3)4;;;;/h7-9H,1-6,11H2;2*1H3,(H,3,4);2*1H;1H3;/q;;;;;;+4/p-4

InChI Key

RGCIZXNKLJAKIS-UHFFFAOYSA-J

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].C1C2CC3CC1CC(C2)(C3)N.N.[Cl-].[Cl-].[Pt+4]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.